Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

Organic Synthesis Pharmaceutical Intermediates Salt Formation

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS 16226-24-7) is a racemic β-amino acid ethyl ester isolated as the hydrochloride salt. Its molecular formula is C13H20ClNO4 (MW 289.76 g/mol), and it features a 3,4-dimethoxyphenyl ring appended to the β-carbon of the propanoate chain, bearing a primary amine at the α-position.

Molecular Formula C13H20ClNO4
Molecular Weight 289.76
CAS No. 16226-24-7
Cat. No. B2664320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride
CAS16226-24-7
Molecular FormulaC13H20ClNO4
Molecular Weight289.76
Structural Identifiers
SMILESCCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl
InChIInChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H
InChIKeyHGFYOLQSWMFANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Hydrochloride (CAS 16226-24-7): Key Properties and Sourcing Profile


Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS 16226-24-7) is a racemic β-amino acid ethyl ester isolated as the hydrochloride salt. Its molecular formula is C13H20ClNO4 (MW 289.76 g/mol), and it features a 3,4-dimethoxyphenyl ring appended to the β-carbon of the propanoate chain, bearing a primary amine at the α-position . The compound is primarily sourced as a research intermediate from chemical suppliers at ≥95% purity, with storage recommended at 2-8°C in sealed, dry conditions .

Why Generic Substitution of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Hydrochloride is Not Advisable


While this compound belongs to a class of 3,4-dimethoxyphenyl-substituted β-amino acid esters, simple substitution with the free base (CAS 56003-06-6), the methyl ester hydrochloride (CAS 174869-62-6), or a regioisomer (CAS 54503-21-8) introduces critical differences that affect experimental outcomes. The hydrochloride salt provides enhanced aqueous solubility, a higher and well-defined molecular weight for stoichiometric calculations, and potentially distinct crystallinity that influences dissolution rates in biological assays [1]. These differences in physical form and chemical properties can lead to significant variations in reactivity, handling, and biological performance, making direct substitution a risk to data reproducibility .

Quantitative Differentiation of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Hydrochloride from Key Analogs


Enhanced Stoichiometric Precision in Synthesis via Hydrochloride Salt Form

The hydrochloride salt (CAS 16226-24-7) provides a molecular weight (MW) of 289.76 g/mol , which is 36.46 g/mol higher than the free base form (CAS 56003-06-6, MW 253.3 g/mol) due to the addition of HCl . This difference, representing a 14.4% increase in mass, must be accounted for when calculating molar equivalents in synthetic reactions. Using the free base without adjusting for this mass difference would lead to a 14.4% underdosing error in reactions requiring precise stoichiometry.

Organic Synthesis Pharmaceutical Intermediates Salt Formation

Improved Aqueous Solubility for Biological Assays via Hydrochloride Salt

The hydrochloride salt form of the target compound, as with other HCl salts of β-amino esters, is specifically employed to enhance aqueous solubility compared to its free base counterpart [1]. While the quantitative solubility of the free base (CAS 56003-06-6) is not readily available, it is expected to be significantly lower in aqueous media due to its non-ionizable nature. This is a well-established class-level advantage for hydrochloride salts in facilitating dissolution for in vitro assays.

Biological Assays Drug Discovery Solubility Enhancement

Distinct Physicochemical Properties Compared to Methyl Ester Hydrochloride Analog

The target compound (C₁₃H₂₀ClNO₄, MW 289.76 g/mol) differs from the methyl ester hydrochloride analog (C₁₂H₁₈ClNO₄, MW 275.73 g/mol) by a single methylene group. This seemingly minor structural difference results in a measurable change in molecular weight (14.03 g/mol or 5.1% increase) and a computed increase in LogP (1.731 for the target vs. an estimated lower value for the methyl ester due to one fewer carbon). These differences influence chromatographic retention times, solvent partitioning, and potentially membrane permeability in biological assays.

Physicochemical Profiling Medicinal Chemistry Lipophilicity

Regioisomeric Purity Advantage in Pharmaceutical Impurity Profiling

The target compound (CAS 16226-24-7) is the β-amino regioisomer (amine at the 2-position relative to the carboxylate), distinct from the 3-amino regioisomer (CAS 54503-21-8) where the amine is at the 3-position [1]. This positional isomerism results in different chemical reactivity and biological target recognition. Purity specifications for the target compound (≥95% as reported by multiple vendors ) must be verified against this specific regioisomer as an impurity, as the presence of the 3-amino isomer could confound structure-activity relationship (SAR) studies.

Pharmaceutical Analysis Impurity Profiling Regioisomer Separation

Defined Storage Stability for Long-Term Reproducibility

Vendor specifications for the target hydrochloride salt recommend long-term storage at -20°C for 1–2 years, with short-term stability at -4°C for 1–2 weeks [1]. In contrast, the free base (CAS 56003-06-6) is typically stored at room temperature in a cool, dry place . The low-temperature storage requirement for the hydrochloride salt suggests a different degradation profile, potentially due to hydrolysis or hygroscopicity, which must be managed through controlled storage protocols to ensure reproducibility in biological assays.

Compound Management Stability Testing Reproducibility

Optimal Deployment Scenarios for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate Hydrochloride (CAS 16226-24-7)


Precise Stoichiometric Control in Multi-Step Organic Synthesis

The hydrochloride salt's well-defined molecular weight (289.76 g/mol) and high purity (≥95%) make it ideal for synthetic routes requiring precise molar equivalents, such as amide bond formations or reductive aminations. Sourcing the salt form eliminates the mass ambiguity associated with the free base's potential to form hydrates or carbonates, ensuring consistent yields across batches [1].

Aqueous-Based Biological Screening Assays

The enhanced aqueous solubility of the hydrochloride salt [1] makes it the preferred form for preparing stock solutions in aqueous buffers for in vitro pharmacological screening. This ensures compounds remain in solution at relevant concentrations, reducing the risk of false negatives due to precipitation.

Pharmaceutical Impurity Reference Standard Qualification

Due to its distinct regioisomeric identity [1] and vendors offering analytical characterization (HPLC, NMR, MS) , this compound serves as a qualified reference standard for detecting and quantifying the specific 2-amino regioisomer in pharmaceutical impurity profiling methods.

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